molecular formula C9H11BO3 B1487484 Chroman-6-ylboronic acid CAS No. 279261-84-6

Chroman-6-ylboronic acid

Cat. No. B1487484
M. Wt: 177.99 g/mol
InChI Key: RIBOTMNSYSYOHG-UHFFFAOYSA-N
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Description

Chroman-6-ylboronic acid is a chemical compound with the CAS Number: 279261-84-6 . It has a molecular weight of 178 and its IUPAC name is 3,4-dihydro-2H-chromen-6-ylboronic acid .


Synthesis Analysis

Boronic acids, including Chroman-6-ylboronic acid, are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The InChI code for Chroman-6-ylboronic acid is 1S/C9H11BO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6,11-12H,1-2,5H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids, such as Chroman-6-ylboronic acid, react with 1,2-diols through a reversible covalent condensation pathway . This reaction is important for the binding of boronic acids with carbohydrates, which is a key feature of their use in medical diagnostics and biochemistry studies .


Physical And Chemical Properties Analysis

Chroman-6-ylboronic acid is a solid at room temperature . It has a molecular weight of 178 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Chroman-6-ylboronic acid plays a role in synthesizing heterocyclic compounds like 1,2,4-triazoles and thiazolidinones, which are integral in developing new chroman-based nuclei. These compounds have potential applications in various fields, including pharmaceuticals and material science (Vekariya, Pandya, & Joshi, 2014).

Development of Biological Probes

Another application is in the development of biological probes. Chroman derivatives like 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) exhibit fluorescent properties suitable as biological probes. These probes are significant for understanding biological processes and can be used in studying protein-protein interactions (Vázquez, Blanco, & Imperiali, 2005).

Analytical Chemistry and Chromatography

In analytical chemistry, chroman-6-ylboronic acid derivatives are used in high-performance liquid chromatography (HPLC) for determining boronic acids in samples. This application is crucial in monitoring impurities in pharmaceuticals and other chemical products (Joshi, Li, Zhong, & Anderson, 2013).

Chemical Sensing and Environmental Analysis

Chroman-6-ylboronic acid derivatives also find use in environmental analysis and chemical sensing. For example, they can be utilized in fluorescence resonance energy transfer assays for detecting metal ions in biological samples, offering a sensitive method for environmental monitoring and health safety (Liu, Tan, & Chen, 2013).

Antioxidant Research

Additionally, chroman derivatives are studied for their antioxidant properties. Compounds like chroman/catechol hybrids have been synthesized and evaluated for their ability to protect cells from oxidative stress-induced damage, which is vital in researching diseases linked to oxidative stress (Koufaki, Theodorou, Galaris, Nousis, Katsanou, & Alexis, 2006).

Safety And Hazards

Chroman-6-ylboronic acid is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, serious eye irritation, and respiratory irritation . The compound is labeled with the signal word “Warning” and the GHS07 pictogram, which indicates that it can cause less severe health effects .

Future Directions

The future directions for the study and application of Chroman-6-ylboronic acid and other boronic acids are promising. The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

3,4-dihydro-2H-chromen-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6,11-12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBOTMNSYSYOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679150
Record name 3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-6-ylboronic acid

CAS RN

279261-84-6
Record name 3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PA Patel - 2013 - rave.ohiolink.edu
Nitrogen-containing heterocycles are commonly seen both in the pharmacophores of drug molecules and also in the cores of natural products. This dissertation explores the …
Number of citations: 1 rave.ohiolink.edu

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